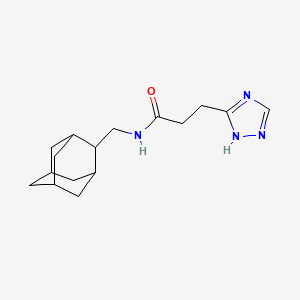![molecular formula C16H25N3O2 B7634574 (2S)-2-[2-(2,6-dimethylphenyl)ethylcarbamoylamino]-N,N-dimethylpropanamide](/img/structure/B7634574.png)
(2S)-2-[2-(2,6-dimethylphenyl)ethylcarbamoylamino]-N,N-dimethylpropanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2S)-2-[2-(2,6-dimethylphenyl)ethylcarbamoylamino]-N,N-dimethylpropanamide is a synthetic compound that has been widely studied for its potential applications in scientific research. This compound is commonly referred to as DMAPA and is a derivative of the amide class of compounds. DMAPA has been shown to have a variety of biochemical and physiological effects, making it an important tool for researchers in the fields of biochemistry and pharmacology.
Mécanisme D'action
The mechanism of action of DMAPA is complex and involves interactions with a variety of cellular and molecular targets. The compound has been shown to interact with a number of enzymes and receptors, including acetylcholinesterase, monoamine oxidase, and the serotonin transporter. DMAPA has also been shown to modulate the activity of a number of ion channels, including the NMDA receptor.
Biochemical and Physiological Effects
DMAPA has a variety of biochemical and physiological effects, including the inhibition of enzymes such as acetylcholinesterase and monoamine oxidase. The compound has also been shown to modulate the activity of neurotransmitters such as serotonin and dopamine, and to affect the levels of various cytokines and other signaling molecules. Additionally, DMAPA has been shown to have anti-inflammatory and antioxidant effects.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using DMAPA in lab experiments is that it is a relatively stable compound that can be synthesized in large quantities. Additionally, the compound has a variety of potential applications in the study of biochemical and physiological processes. However, one limitation of using DMAPA is that its mechanism of action is complex and not well understood, which can make it difficult to interpret experimental results.
Orientations Futures
There are a number of potential future directions for research involving DMAPA. One area of interest is the development of new drugs that are based on the structure of DMAPA. Another potential direction is the study of the compound's effects on various signaling pathways and cellular processes. Additionally, research into the compound's potential applications in the treatment of neurological disorders is an area of ongoing interest.
Méthodes De Synthèse
DMAPA can be synthesized using a variety of methods, including the reaction of 2,6-dimethylphenethylamine with N,N-dimethylpropanamide in the presence of a suitable catalyst. Other methods involve the use of other reagents and solvents, but the overall process is typically straightforward and yields a pure product.
Applications De Recherche Scientifique
DMAPA has been used in a wide range of scientific research applications, including as a tool for studying protein-ligand interactions, enzyme kinetics, and drug metabolism. The compound has also been used in studies of the central nervous system and has been shown to have potential applications in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease.
Propriétés
IUPAC Name |
(2S)-2-[2-(2,6-dimethylphenyl)ethylcarbamoylamino]-N,N-dimethylpropanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25N3O2/c1-11-7-6-8-12(2)14(11)9-10-17-16(21)18-13(3)15(20)19(4)5/h6-8,13H,9-10H2,1-5H3,(H2,17,18,21)/t13-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FEPDUUWSBANAOE-ZDUSSCGKSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)CCNC(=O)NC(C)C(=O)N(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C(=CC=C1)C)CCNC(=O)N[C@@H](C)C(=O)N(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[3-[(1-Methyl-3-thiophen-2-ylpyrazol-4-yl)methylamino]phenyl]methanol](/img/structure/B7634495.png)
![2-fluoro-4-methoxy-N-methyl-N-[2-(5-methyl-1,3-thiazol-2-yl)ethyl]benzenesulfonamide](/img/structure/B7634503.png)
![N-[[1-(2-methoxyphenyl)cyclopentyl]methyl]-2-(2,2,2-trifluoroethoxy)acetamide](/img/structure/B7634507.png)
![2-fluoro-N-[(2S)-1-hydroxy-3,3-dimethylbutan-2-yl]-3-methylbenzenesulfonamide](/img/structure/B7634517.png)
![N-[[1-(hydroxymethyl)cyclobutyl]methyl]-4-(2,2,2-trifluoroethyl)benzenesulfonamide](/img/structure/B7634524.png)

![(2S)-2-[2-(5-ethyl-1,3-thiazol-2-yl)ethylcarbamoylamino]-N,N-dimethylpropanamide](/img/structure/B7634560.png)

![N-[(1-methylpyrazol-4-yl)methyl]-4-(2,2,2-trifluoroethyl)-1,4-diazepane-1-carboxamide](/img/structure/B7634573.png)
![3-ethyl-N-[[(2S)-1-(2-methylpropyl)pyrrolidin-2-yl]methyl]-4-oxoimidazolidine-1-carboxamide](/img/structure/B7634580.png)
![N-[3-(pyridin-4-ylmethylcarbamoylamino)phenyl]-3,4-dihydro-2H-chromene-4-carboxamide](/img/structure/B7634585.png)
![1-[2-(2-Chlorophenyl)ethyl]-3-(2,2,6,6-tetramethylpiperidin-4-yl)urea](/img/structure/B7634589.png)

![[1-[(1,3-Dimethylpyrazolo[3,4-b]pyridin-5-yl)methyl]piperidin-3-yl]-morpholin-4-ylmethanone](/img/structure/B7634599.png)